10-Propyl-3,10-diazabicyclo[4.3.1]decane

Lipophilicity Drug-likeness ADME prediction

10-Propyl-3,10-diazabicyclo[4.3.1]decane (CAS 1209240-02-7) is a bicyclic diamine with molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol. The compound features a conformationally constrained 3,10-diazabicyclo[4.3.1]decane core—a seven-membered azepane ring fused to a four-atom bridge containing a second nitrogen at position 10—with a linear n-propyl substituent on the bridgehead nitrogen.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B12273682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Propyl-3,10-diazabicyclo[4.3.1]decane
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCCCN1C2CCCC1CNCC2
InChIInChI=1S/C11H22N2/c1-2-8-13-10-4-3-5-11(13)9-12-7-6-10/h10-12H,2-9H2,1H3
InChIKeyDOVYTTBYZNUSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Propyl-3,10-diazabicyclo[4.3.1]decane – Physicochemical Identity and Scaffold Classification for Procurement Decisions


10-Propyl-3,10-diazabicyclo[4.3.1]decane (CAS 1209240-02-7) is a bicyclic diamine with molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol . The compound features a conformationally constrained 3,10-diazabicyclo[4.3.1]decane core—a seven-membered azepane ring fused to a four-atom bridge containing a second nitrogen at position 10—with a linear n-propyl substituent on the bridgehead nitrogen . This scaffold belongs to the diazabicycloalkane family, which has been investigated as a privileged structure in medicinal chemistry for targets including FK506-binding proteins (FKBPs) [1], delta opioid receptors [2], serotonin transporters , and nicotinic acetylcholine receptors . The compound is commercially available from multiple vendors at purities of 95–98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Scaffold Conformationally constrained diazabicyclo core
Target context Reported FKBP and GPCR probe development
Availability Commercially available with batch QC documentation

Why 10-Propyl-3,10-diazabicyclo[4.3.1]decane Cannot Be Replaced by Methyl, Cyclopropyl, or Isopropyl Analogs Without Altering Key Physicochemical and Conformational Properties


The N10 substituent on the 3,10-diazabicyclo[4.3.1]decane scaffold is not a passive structural element; it directly governs lipophilicity, conformational flexibility, steric bulk, and potential intermolecular interactions. Replacing the n-propyl group with a methyl substituent reduces the calculated LogP by approximately 0.5–0.9 log units (from ~1.6–2.0 to ~1.1) and eliminates two rotatable bonds, altering both membrane partitioning and entropic contributions to binding . Substitution with a cyclopropyl group produces a nearly isosteric analog (MW 180.29 vs. 182.31) but with markedly lower calculated lipophilicity (LogP ~1.15 vs. ~1.6–2.0) and different electronic character due to the cyclopropyl ring's π-character . The branched isopropyl isomer shares identical molecular formula and mass but differs in shape, steric demand, and calculated LogP (reported as ~1.0 to ~2.1 depending on the calculation method), which can lead to divergent receptor-fit and pharmacokinetic profiles [1]. These differences are material: the pKa and conformational behavior of the 3,10-diazabicyclo[4.3.1]decane system are sensitive to N-substitution, as demonstrated by potentiometric studies on the 10-methyl analog [2], and the subtleties of N-alkyl variation have been exploited in structure–activity relationship (SAR) campaigns across FKBP inhibition [3], delta opioid agonism [4], and herbicide safener design [5].

n-Propyl (target)
Linear chain; LogP ~1.6–2.0; 2 rotatable bonds
10-Methyl analog
Lower lipophilicity (ΔLogP ≈ −0.5–0.9); zero additional rotatable bonds; may shift permeability and binding entropy
10-Cyclopropyl analog
Nearly isosteric but lower calculated LogP (~1.15); different electronic character; rotatable bond count differs
10-Isopropyl isomer
Identical mass but branched shape; steric demand and conformational ensemble diverge; pKa and receptor fit may not transfer

Quantitative Differentiation Evidence for 10-Propyl-3,10-diazabicyclo[4.3.1]decane Versus Closest Structural Analogs


Calculated Lipophilicity (LogP) Comparison: 10-Propyl vs. 10-Methyl and 10-Cyclopropyl Analogs

10-Propyl-3,10-diazabicyclo[4.3.1]decane exhibits a calculated LogP of 1.61 (Chemscene ) to 2.05 (Chembase [1]), representing a 0.5–0.9 log unit increase over 10-methyl-3,10-diazabicyclo[4.3.1]decane (LogP 1.10, Chemsrc ) and a 0.5–0.9 log unit increase over 10-cyclopropyl-3,10-diazabicyclo[4.3.1]decane (LogP 1.15, Fluorochem ). This difference translates to an approximately 3- to 8-fold higher predicted octanol–water partition coefficient for the 10-propyl derivative.

Lipophilicity
Method context
ΔLogP ≈ +0.5–0.9 vs. methyl/cyclopropyl
Distinct partitioning window; may favor membrane permeability context
Calculated from multiple methods; not unified experimental
Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Formula Differentiation: 10-Propyl as the Mid-Range N-Alkyl Congener

With a molecular weight of 182.31 g/mol (C₁₁H₂₂N₂), 10-propyl-3,10-diazabicyclo[4.3.1]decane sits between the lighter 10-methyl analog (154.25 g/mol, C₉H₁₈N₂ ) and heavier derivatives such as 10-(cyclopropylmethyl) (208.30 g/mol, C₁₂H₂₂N₂ ). It is nearly isosteric with 10-cyclopropyl (180.29 g/mol, C₁₁H₂₀N₂ ) and identical in mass to 10-isopropyl (182.31 g/mol, C₁₁H₂₂N₂ [1]), yet the linear propyl chain distinguishes it from both the compact cyclopropyl ring and the branched isopropyl group in terms of shape and accessible conformational space.

Molecular weight
Head-to-head
+28 Da vs. methyl; 0 Da vs. isopropyl isomer
Mid-range N-alkyl congener for fragment growth campaigns
Same mass as isopropyl, different shape
Molecular weight Lead-likeness Fragment-based design

Rotatable Bond Count as a Measure of Conformational Flexibility: Linear Propyl vs. Compact Substituents

The n-propyl substituent of 10-propyl-3,10-diazabicyclo[4.3.1]decane contributes 2 rotatable bonds (the C–C bonds of the propyl chain), as encoded in the SMILES string CCCN1C2CCCC1CNCC2 . By comparison, 10-methyl-3,10-diazabicyclo[4.3.1]decane has zero additional rotatable bonds beyond the conformationally locked bicyclic core , while 10-cyclopropyl has zero rotatable bonds within the cyclopropyl ring itself . The isopropyl isomer likewise has only one rotatable bond connecting the branched carbon to the ring nitrogen [1]. Thus, the 10-propyl derivative uniquely offers a linear, flexible alkyl chain capable of exploring a broader conformational ensemble.

Conformational flexibility
Head-to-head
2 rotatable bonds (propyl) vs. 0 (methyl, cyclopropyl)
Higher entropic penalty; supports entropy–enthalpy SAR
Based on SMILES; terminal CH₃ excluded
Conformational flexibility Entropy Rotatable bonds

Ionization Behavior and Conformational Properties of the 3,10-Diazabicyclo[4.3.1]decane Scaffold: pKa Class-Level Evidence

The pKa values of the 3,10-diazabicyclo[4.3.1]decane system have been measured potentiometrically for the 10-methyl analog (compound 3) in water–methyl cellosolve (20:80 v/v) at 20 °C, alongside pseudopelletierine and ethano-bridged derivatives [1]. The study identified characteristic conformational behavior of the monocationic species, with the higher pKa′ (pKmcs) value of the 10-methyl derivative suggesting a unique conformational stabilization of the monocation [1]. Although 10-propyl-3,10-diazabicyclo[4.3.1]decane has not been individually subjected to pKa determination, the class-level evidence indicates that N10-alkyl substitution modulates the acid–base properties and conformational equilibria of the bicyclic diamine system, meaning the propyl group will confer a distinct ionization and conformational profile compared to methyl, cyclopropyl, or isopropyl analogs.

Ionization (pKa)
Class-level
Class-level data on 10-methyl analog
Propyl substitution expected to shift pKa and conformational equilibria
No direct measurement for 10-propyl; data to verify
pKa Conformational analysis Ionization state

Scaffold Recognition in FKBP Inhibitor Patent Space: 3,10-Diazabicyclo[4.3.1]decane as a Privileged Core

The 3,10-diazabicyclo[4.3.1]decane scaffold is explicitly claimed in patent EP 2899192 A1 (Max-Planck-Gesellschaft, 2015) as a core motif for inhibitors of FK506-binding proteins (FKBPs), particularly FKBP51 and FKBP52 [1]. These compounds are indicated for the prophylaxis and treatment of psychiatric disorders, neurodegenerative diseases, vision disorders, memory impairment, alopecia, metabolic disorders, obesity, and prostate cancer [1]. The patent discloses extensive SAR around N10 and C3 substitution, with the bicyclic core functioning as a conformationally constrained scaffold that pre-organizes key pharmacophoric elements [2]. A related patent (WO2015110271A1) further extends the scope to alpha-methyl-substituted variants identified as especially potent FKBP12, FKBP12.6, FKBP51, and FKBP52 inhibitors [3]. While 10-propyl-3,10-diazabicyclo[4.3.1]decane itself is not individually exemplified in the patent's biological data tables, its core scaffold is validated as a starting point for FKBP ligand development, and the propyl substituent occupies a distinct region of the N10-alkyl SAR space not fully explored by the methyl, cyclopropylmethyl, or substituted-benzyl examples in the patent.

FKBP patent space
Class-level
Scaffold claimed in EP 2899192 A1; propyl analog not exemplified
Unexplored N10 linear alkyl SAR in patent-validated core
May support FKBP probe development; individual activity unverified
FKBP51 FKBP52 Psychiatric disorders Neurodegeneration

Delta Opioid Receptor SAR: Scaffold Ranking Within the Diazabicycloalkane Series

In a systematic SAR study of diazabicycloalkane cores as delta opioid agonists, Loriga et al. (2015) compared five bicyclic scaffolds—3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane—all elaborated with identical N-substituents [1]. All novel compounds (3–7) exhibited δ agonism and remarkable affinity for δ receptors. However, the 3,8-diazabicyclo[3.2.1]octane-based compound 4 demonstrated the best δ affinity and selectivity relative to the reference agonist SNC80 [1]. The 3,10-diazabicyclo[4.3.1]decane scaffold (compound series 7) was the largest ring system tested and, while active, was not the optimal core for this particular target [1]. In a related study, diazabicyclo[4.3.1]decane derivatives bearing benzyl and substituted-benzyl N-substituents showed Ki values ranging from 5.5 to 9.0 nM at opioid receptors [2].

δ opioid scaffold rank
Reported
3,10-diaza[4.3.1]decane active but not optimal scaffold
Larger core may address distinct GPCR subpockets
Loriga et al. 2015; scaffold comparison, not compound-specific
Delta opioid receptor GPCR Structure–activity relationship SNC80

Recommended Research and Industrial Application Scenarios for 10-Propyl-3,10-diazabicyclo[4.3.1]decane Based on Quantitative Differentiation Evidence


FKBP-Targeted Medicinal Chemistry: Probing Unexplored N10 Linear Alkyl SAR in a Patent-Validated Scaffold

For laboratories pursuing FKBP51/FKBP52 inhibitor development, 10-propyl-3,10-diazabicyclo[4.3.1]decane offers a commercially available, unexplored N10 substituent within the patent-claimed 3,10-diazabicyclo[4.3.1]decane core [1]. The compound can serve as a key intermediate for diversification at the C3 secondary amine, enabling systematic exploration of N10-n-propyl SAR that complements the predominantly branched, cyclic, and arylalkyl N10 substituents exemplified in EP 2899192 A1 and related filings [1]. The intermediate LogP (1.6–2.0) and two rotatable bonds of the propyl chain position this analog in a physicochemical space that may improve membrane permeability relative to the methyl analog while avoiding the excessive lipophilicity of larger alkyl or arylalkyl substituents.

Delta Opioid and GPCR Ligand Design: Scaffold Diversification with a Linear Alkyl Extension Vector

Although the 3,10-diazabicyclo[4.3.1]decane core was not the optimal scaffold in the Loriga et al. (2015) delta opioid agonist study, it remains a valid GPCR-targeting scaffold with nanomolar-range receptor affinity potential when appropriately elaborated [2]. The 10-propyl derivative provides a linear alkyl extension that can be used to probe hydrophobic subpockets distinct from those addressed by the methyl, cyclopropylmethyl, or benzyl substituents used in the published bicycloalkane SAR studies [2]. The compound is suitable as a diversity element in GPCR-focused compound libraries where systematic variation of N-alkyl chain length is a key SAR dimension.

Conformational Analysis and Physicochemical Profiling: Benchmarking N-Alkyl Effects on Bicyclic Diamine Scaffolds

The established pKa and conformational behavior of the 3,10-diazabicyclo[4.3.1]decane system [3] makes 10-propyl-3,10-diazabicyclo[4.3.1]decane a valuable test compound for studying the effect of N10-alkyl chain length on ionization constants, conformational equilibria, and solution-state behavior of bicyclic diamines. The compound's 2 rotatable bonds, intermediate LogP, and the electron-donating character of the propyl group relative to methyl or cyclopropyl provide a well-defined perturbation for computational and experimental physicochemical profiling studies.

Herbicide Safener Development: Diazabicyclo Scaffold as a Core for Crop Protection Chemistry

The diazabicyclo scaffold has been successfully employed in the design of novel herbicide safeners, with compound 4(S15) from Zhang et al. (2020) demonstrating safener activity comparable to commercial standards isoxadifen-ethyl and BAS-145138 in protecting maize from nicosulfuron injury [4]. While the published safener study used isoxazole-4-carbonyl chloride as the acylating agent rather than a simple N10-alkyl building block, 10-propyl-3,10-diazabicyclo[4.3.1]decane can serve as a versatile core intermediate for constructing safener candidates via N3-acylation or sulfonylation, with the propyl group providing a distinct lipophilicity and steric profile for structure–activity optimization in agrochemical research programs.

Application
Selection Property
Validation Focus
FKBP pathway probe development
Unexplored N10 linear alkyl SAR
FKBP binding and selectivity profiling
GPCR ligand screening libraries
Linear alkyl extension vector
Hydrophobic subpocket exploration
Conformational analysis studies
N-alkyl chain length effect
pKa and rotatable bond benchmarking
Agrochemical safener research
Diazabicyclo core intermediate
N3-acylation SAR optimization
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